molecular formula C18H22N4O3S B2691263 5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941248-07-3

5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2691263
CAS No.: 941248-07-3
M. Wt: 374.46
InChI Key: NXUSGIMBAPZYCT-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a dimethylamino group at position 5, a 4-(4-methylpiperidin-1-ylsulfonyl)phenyl group at position 2, and a nitrile group at position 2. Its molecular formula is C₁₈H₂₂N₄O₃S, with a molecular weight of 374.46 g/mol .

Properties

IUPAC Name

5-(dimethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-8-10-22(11-9-13)26(23,24)15-6-4-14(5-7-15)17-20-16(12-19)18(25-17)21(2)3/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUSGIMBAPZYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole ring, followed by the introduction of the dimethylamino group and the sulfonyl-substituted phenyl ring. Common reagents used in these reactions include dimethylamine, piperidine, and sulfonyl chlorides. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters like temperature, pressure, and reaction time to ensure consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile exhibit potent anticancer properties. For instance, studies have shown that derivatives of oxazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research involving structure-activity relationship (SAR) studies has indicated that modifications to the oxazole ring can enhance antibacterial activity against Gram-positive bacteria. One study reported a derivative with a similar structure that exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Biochemical Applications

1. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it was found to inhibit LpxC, an enzyme critical for bacterial survival, making it a candidate for developing new antibiotics .

2. Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can optimize its efficacy against specific targets such as kinases and proteases involved in cancer progression .

Material Science Applications

1. Organic Photovoltaics
The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Research has demonstrated that incorporating oxazole derivatives into photovoltaic devices can enhance light absorption and charge transport efficiency. A study highlighted the use of similar compounds in OPV cells, resulting in improved power conversion efficiencies .

2. Fluorescent Probes
Due to its distinctive molecular structure, this compound can be utilized as a fluorescent probe in biological imaging. The compound's fluorescence characteristics allow for real-time monitoring of cellular processes, providing valuable insights into cellular dynamics and interactions .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of a related oxazole compound in vitro and in vivo. The results indicated a significant reduction in cell viability across multiple cancer cell lines and a marked decrease in tumor size in animal models when treated with the compound .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of this class of compounds against resistant strains of bacteria. The findings revealed effective inhibition of bacterial growth at low concentrations, suggesting potential for development into new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the function of certain enzymes involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, sulfonamide substituents, and substituent positions. Below is a detailed comparison:

Positional Isomerism in Piperidine Substituents

identifies a closely related analog: 5-(dimethylamino)-2-[4-(3-methylpiperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile. This compound differs only in the position of the methyl group on the piperidine ring (3-methyl vs. 4-methyl). Despite identical molecular formulas and weights (C₁₈H₂₂N₄O₃S, 374.46 g/mol), the positional isomerism may influence steric effects, solubility, or binding affinity. The availability of the 4-methyl variant (53 mg) exceeds that of the 3-methyl analog (36 mg), suggesting differences in synthetic yield or stability .

Heterocyclic Core Modifications

Compounds in share the 4-(4-methylpiperidin-1-ylsulfonyl)phenyl group but replace the oxazole core with other heterocycles:

  • 5-[4-(4-Methylpiperidine-1-sulfonyl)phenyl][1,2,4]triazolo[4,3-a]pyrimidine (16) : A triazolo-pyrimidine core may enhance π-π stacking interactions in enzyme binding compared to the oxazole’s planar structure.
  • 7-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (28) : The methylthio group and nitrile substituent could modulate lipophilicity and metabolic stability .

These analogs highlight the oxazole core’s role in balancing electronic and steric properties, which may favor specific biological targets.

Substituent Variations in Piperidine/Piperazine Moieties

  • 5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (): Replacing dimethylamino with a 4-ethylpiperazinyl group introduces a bulkier, more basic substituent. This modification could enhance solubility via protonation or alter selectivity in kinase inhibition due to increased steric demand .
  • 2-{[3-(4-Acetyl-1,4-diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-5-pyrimidinecarbonitrile (): The diazepane-acetyl group and thiazole-pyrimidine core demonstrate how fused heterocycles and extended substituents diversify pharmacological profiles .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Variations Molecular Weight (g/mol) Key Features
Target Compound Oxazole 4-Methylpiperidin-1-ylsulfonyl 374.46 Nitrile, dimethylamino
5-(Dimethylamino)-2-[4-(3-methylpiperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile Oxazole 3-Methylpiperidin-1-ylsulfonyl 374.46 Positional isomer
5-[4-(4-Methylpiperidine-1-sulfonyl)phenyl][1,2,4]triazolo[4,3-a]pyrimidine (16) Triazolo-pyrimidine 4-Methylpiperidin-1-ylsulfonyl 403.49* Fused triazole-pyrimidine core
5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile Oxazole 4-Ethylpiperazinyl, piperidinylsulfonyl 428.52* Increased basicity/bulk

*Calculated based on molecular formulas; exact weights may vary.

Biological Activity

5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

The compound's molecular formula is C20H27N5O3SC_{20}H_{27}N_{5}O_{3}S and it has a molecular weight of 417.5 g/mol. The structure features a dimethylamino group, an oxazole ring, and a sulfonamide moiety attached to a piperidine derivative, which are crucial for its biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on pyrazole derivatives demonstrated their ability to inhibit various cancer cell lines by targeting key pathways involved in tumor growth and proliferation. Specifically, these compounds showed inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Compound ClassTarget PathwayActivity
Pyrazole DerivativesBRAF(V600E), EGFRAntitumor
Oxazole DerivativesAurora-A KinaseAntitumor

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have been reported to act as dual inhibitors of cyclooxygenase and lipoxygenase enzymes, which play significant roles in inflammatory processes. The effectiveness of these compounds was evaluated in various animal models, showing promising results in reducing inflammation markers .

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains and fungi, suggesting that this compound could also exhibit such activities .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzyme Activity : The sulfonamide group may interact with active sites of enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Modulation : The dimethylamino group can influence receptor binding affinities, potentially modulating neurotransmitter systems or other signaling pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that derivatives targeting the Aurora-A kinase pathway resulted in significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with conventional chemotherapeutics like doxorubicin.
  • Anti-inflammatory Models : Animal studies using carrageenan-induced paw edema models showed that compounds with similar structural motifs significantly reduced swelling and pain responses compared to controls.

Q & A

What synthetic strategies are recommended for constructing the 1,3-oxazole core in this compound?

Answer:
The 1,3-oxazole core can be synthesized via heterocyclization reactions. A common approach involves condensation of β-amino-α,γ-dicyanocrotononitrile derivatives with ketones or aldehydes, followed by cyclization using reagents like diazonium salts, hydroxylamines, or elemental sulfur . For regioselective formation, controlled reaction parameters (e.g., temperature, solvent polarity) are critical. For example, ethyl 5-(4-substituted-phenyl)oxazole-4-carboxylate derivatives (e.g., 4-aminophenyl or nitrophenyl variants) are synthesized via regioselective cyclization, with yields optimized by adjusting stoichiometry and reaction time .

Which analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:
Key techniques include:

  • HPLC : For purity assessment and separation of intermediates (e.g., sulfonamide or piperidine-containing precursors) .
  • FTIR : To confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis, especially for intermediates like 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl derivatives .
  • Elemental Analysis : To verify stoichiometry of carbon, hydrogen, and nitrogen in the final compound .

How can researchers optimize the 4-methylpiperidin-1-yl sulfonyl group to enhance biological activity?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Substituent Effects : Bulkier substituents on the piperidine ring (e.g., methyl vs. ethyl) may alter steric hindrance and binding affinity. For example, piperazine derivatives with 2,4-dichlorophenyl groups show enhanced receptor selectivity .
  • Sulfonyl Group Positioning : The sulfonyl group’s orientation influences hydrogen bonding with target proteins. Computational docking studies (e.g., using AutoDock Vina) can predict optimal positioning .
  • Bioactivity Assays : Test modified analogs against relevant biological targets (e.g., kinases or GPCRs) and compare IC₅₀ values to identify trends .

How should contradictory data in SAR studies be resolved?

Answer:
Contradictions often arise from assay variability or structural nuances. Methodological steps include:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature) .
  • Meta-Analysis : Compare data across studies (e.g., antimicrobial activity of oxadiazoles vs. oxazoles) to identify outliers .
  • Structural Elucidation : Use X-ray crystallography or NMR to confirm stereochemistry, as minor conformational changes (e.g., axial vs. equatorial sulfonyl groups) can drastically alter activity .

What computational methods are suitable for studying this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over time (e.g., GROMACS for protein-ligand complexes) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the nitrile group .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonyl oxygen as a hydrogen bond acceptor) using tools like Schrödinger’s Phase .

What strategies improve regioselectivity during the oxazole ring formation?

Answer:

  • Reagent Selection : Diazonium salts favor C-2 substitution, while hydroxylamines promote C-4 functionalization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates and regioselectivity .
  • Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic attack on the oxazole ring .

How does the sulfonyl group influence the compound’s stability and reactivity?

Answer:

  • Chemical Stability : The sulfonyl group increases electrophilicity at the adjacent phenyl ring, making it susceptible to nucleophilic aromatic substitution. Stability in aqueous media can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
  • Reactivity in Cross-Coupling : The sulfonyl moiety can act as a directing group in Suzuki-Miyaura reactions, enabling further functionalization .

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